2-acetoxymethylphenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-acetoxymethylphenol can be synthesized through several methods. One common approach involves the acetylation of 2-hydroxybenzyl alcohol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow acetylation process. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-acetoxymethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetoxymethyl group back to the hydroxymethyl group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include bromine for bromination and nitric acid for nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; dilute nitric acid for nitration.
Major Products Formed:
Oxidation: Quinones.
Reduction: 2-Hydroxybenzyl alcohol.
Substitution: 2-Bromo-2-(acetoxymethyl)phenol, 2-Nitro-2-(acetoxymethyl)phenol.
Scientific Research Applications
2-acetoxymethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of polymers and resins due to its reactive acetoxymethyl group.
Mechanism of Action
The mechanism of action of 2-acetoxymethylphenol involves its ability to undergo various chemical transformations. The acetoxymethyl group can be hydrolyzed to release acetic acid and form the corresponding phenol, which can then participate in further reactions. The compound’s reactivity is largely influenced by the electron-donating effects of the hydroxyl group, which activates the aromatic ring towards electrophilic substitution.
Comparison with Similar Compounds
2-Hydroxybenzyl alcohol: Similar structure but lacks the acetoxymethyl group.
2-Acetoxybenzoic acid (Aspirin): Contains an acetoxy group but differs in the position and type of functional groups.
Uniqueness: 2-acetoxymethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its acetoxymethyl group provides a versatile handle for further chemical modifications, making it valuable in synthetic organic chemistry.
Properties
IUPAC Name |
(2-hydroxyphenyl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)12-6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPXUTOXMVCPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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